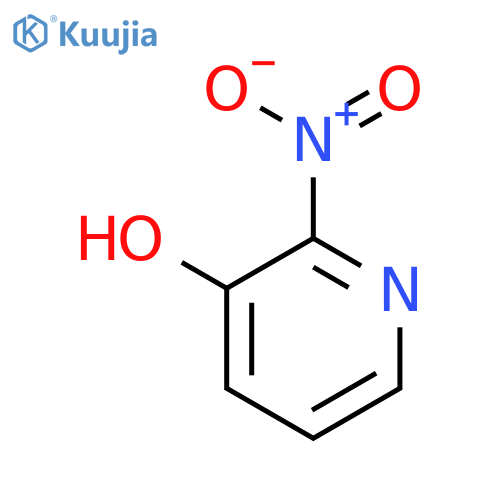Cas no 15128-08-2 (2-Nitro-3-hydroxypyridine)

2-Nitro-3-hydroxypyridine structure
商品名:2-Nitro-3-hydroxypyridine
2-Nitro-3-hydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 2-Nitro-3-hydroxypyridine
- 15128-08-2
- FT-0615808
- 2-Nitro-3-pyridinol
- F0001-0541
- FT-0776020
- BRN 0124473
- DTXSID6022264
- AM20061674
- 3-Hydroxy-2-nitropyridine
- CS-W008612
- SCHEMBL245234
- 3-HYDROXY-2-NITRO PYRIDINE
- AKOS000120717
- InChI=1/C5H4N2O3/c8-4-2-1-3-6-5(4)7(9)10/h1-3,8
- Q27291274
- J-200148
- NSC-97501
- MFCD00006258
- 3-PYRIDINOL, 2-NITRO-
- 2-nitro-3-hydroxy pyridine
- EINECS 239-191-2
- NSC97501
- SY002996
- 2-Nitro-3-pyridol
- 3-hydroxy-nitropyridine
- 3-hydroxy-2-nitro-pyridine
- 2-Nitropyridin-3-ol
- AC-2811
- A809152
- H0764
- W-108063
- BP-11548
- 2-Chloro-6-pentafluoroethyl-pyrimidine-5-carboxylicacid
- 15128-82-2
- NS00051394
- 3-Hydroxynitropyridine
- UNII-UU357X85YB
- 2-Nitro3-hydroxy-pyridine
- NSC 97501
- 2-Nitro-pyridin-3-ol
- 3-Hydroxy-2-nitropyridine, 97%
- AB00667
- UU357X85YB
- W-205719
- PS-5447
- SCHEMBL19440715
- Z56921159
- EN300-17321
- F10654
- 2-Nitro-3-hydroxypyridine; 3-Hydroxy-2-nitropyridine; NSC 97501
- DB-016010
-
- インチ: 1S/C5H4N2O3/c8-4-2-1-3-6-5(4)7(9)10/h1-3,8H
- InChIKey: QBPDSKPWYWIHGA-UHFFFAOYSA-N
- ほほえんだ: [N+](C1C(O)=CC=CN=1)([O-])=O
計算された属性
- せいみつぶんしりょう: 140.022
- どういたいしつりょう: 140.022
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 78.9A^2
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.5±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 383.2±22.0 °C at 760 mmHg
- フラッシュポイント: 185.6±22.3 °C
- 屈折率: 1.623
- PSA: 78.94000
- LogP: 1.21860
- じょうきあつ: No data available
2-Nitro-3-hydroxypyridine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315 (100%) H319 (100%) H335 (98.18%)
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H315 (100%) H319 (100%) H335 (98.18%)
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
2-Nitro-3-hydroxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N857688-5g |
2-Nitro-3-hydroxypyridine |
15128-08-2 | ≥98% | 5g |
¥189.90 | 2022-06-14 | |
| A2B Chem LLC | AE82320-2mg |
2-Nitro-3-hydroxypyridine |
15128-08-2 | 2mg |
$86.00 | 2024-04-20 | ||
| Aaron | AR00AD0C-5g |
2-Nitro-3-hydroxypyridine |
15128-08-2 | 98% | 5g |
$24.00 | 2025-01-23 | |
| Aaron | AR00AD0C-25g |
2-Nitro-3-hydroxypyridine |
15128-08-2 | 98% | 25g |
$69.00 | 2025-01-23 | |
| Chemenu | CM329334-1000g |
2-nitropyridin-3-ol |
15128-08-2 | 95%+ | 1000g |
$920 | 2021-08-18 | |
| A2B Chem LLC | AE82320-5mg |
2-Nitro-3-hydroxypyridine |
15128-08-2 | 5mg |
$118.00 | 2024-04-20 | ||
| A2B Chem LLC | AE82320-1mg |
2-Nitro-3-hydroxypyridine |
15128-08-2 | 1mg |
$73.00 | 2024-04-20 | ||
| A2B Chem LLC | AE82320-10mg |
2-Nitro-3-hydroxypyridine |
15128-08-2 | 10mg |
$135.00 | 2024-04-20 | ||
| Aaron | AR00AD0C-100g |
2-Nitro-3-hydroxypyridine |
15128-08-2 | 98% | 100g |
$220.00 | 2025-01-23 | |
| Chemenu | CM329334-1000g |
2-nitropyridin-3-ol |
15128-08-2 | 95%+ | 1000g |
$920 | 2022-06-12 |
2-Nitro-3-hydroxypyridine 関連文献
-
Kenneth J. Broadley,Erica Burnell,Robin H. Davies,Alan T. L. Lee,Stephen Snee,Eric J. Thomas Org. Biomol. Chem. 2016 14 3765
-
Karel De Winter,Kristien Verlinden,Vladimír K?en,Lenka Weignerová,Wim Soetaert,Tom Desmet Green Chem. 2013 15 1949
-
Ramdas Nishanth Rao,Kaushik Chanda Chem. Commun. 2022 58 343
-
Nemai C. Ganguly,Pallab Mondal,Sushmita Roy,Partha Mitra RSC Adv. 2014 4 55640
-
Yang Geng,Mingxiang Zhu,Apeng Liang,Chengshan Niu,Jingya Li,Dapeng Zou,Yusheng Wu,Yangjie Wu Org. Biomol. Chem. 2018 16 1807
15128-08-2 (2-Nitro-3-hydroxypyridine) 関連製品
- 15206-26-5(5-Hydroxy-2-nitropyridine)
- 15128-82-2(2-nitropyridin-3-ol)
- 20265-37-6(3-Methoxy-2-nitropyridine)
- 68551-17-7(Isoalkanes, C10-13)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:15128-08-2)2-Nitro-3-hydroxypyridine

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ